molecular formula C7H8N2O B6146701 2-amino-4-ethylfuran-3-carbonitrile CAS No. 170170-12-4

2-amino-4-ethylfuran-3-carbonitrile

Cat. No.: B6146701
CAS No.: 170170-12-4
M. Wt: 136.2
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Description

2-Amino-4-ethylfuran-3-carbonitrile is a heterocyclic compound featuring a furan ring substituted with an amino group at position 2, an ethyl group at position 4, and a nitrile group at position 2. For example, similar compounds such as 2-amino-5-phenylfuran-3-carbonitrile (40) are synthesized via reactions between phenacyl bromides and malononitrile in the presence of a base like diethylamine (Et₂NH) . The ethyl substituent in this compound may arise from ethyl-substituted precursors, influencing its solubility and reactivity compared to aryl-substituted analogs.

Properties

CAS No.

170170-12-4

Molecular Formula

C7H8N2O

Molecular Weight

136.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-ethylfuran-3-carbonitrile typically involves the reaction of ethyl acetoacetate with malononitrile in the presence of ammonium acetate. The reaction proceeds through a cyclization process, forming the furan ring and introducing the amino and cyano groups .

Industrial Production Methods: Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-ethylfuran-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-4-ethylfuran-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-4-ethylfuran-3-carbonitrile involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and properties of 2-amino-4-ethylfuran-3-carbonitrile and related compounds:

Compound Name Core Structure Substituents (Positions) Key Functional Groups Molecular Formula Notable Properties/Data Reference
This compound Furan Ethyl (4), Amino (2), Nitrile (3) –NH₂, –CN, –C₂H₅ C₇H₈N₂O Likely moderate solubility in polar aprotic solvents
2-Amino-5-phenylfuran-3-carbonitrile (40) Furan Phenyl (5), Amino (2), Nitrile (3) –NH₂, –CN, –C₆H₅ C₁₁H₈N₂O 74% yield; recrystallized in EtOH
2-Amino-5-(4-methoxyphenyl)furan-3-carbonitrile (41) Furan 4-Methoxyphenyl (5), Amino (2), Nitrile (3) –NH₂, –CN, –OCH₃ C₁₂H₁₀N₂O₂ Requires intermediate synthesis of 2-(2-(4-methoxyphenyl)-2-oxoethyl)malononitrile
2-Amino-4-(4-fluorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile Benzochromene 4-Fluorophenyl (4), Methoxy (6), Amino (2), Nitrile (3) –NH₂, –CN, –F, –OCH₃ C₂₁H₁₅FN₂O₂ Monoclinic (P2₁/c); crystal parameters: a=12.6336 Å, b=11.9333 Å, c=12.0471 Å
5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile Pyran Acetyl (5), Phenyl (4), Methyl (6), Amino (2), Nitrile (3) –NH₂, –CN, –COCH₃, –CH₃ C₁₅H₁₃N₂O₂ High-purity batches available; used in drug discovery

Physicochemical Properties

  • Solubility : Ethyl-substituted furans are more soluble in organic solvents (e.g., THF, DMF) compared to aryl-substituted analogs, which exhibit lower solubility due to π-π stacking interactions .
  • Hydrogen Bonding: Amino and nitrile groups facilitate hydrogen bonding, as evidenced by IR spectra in chromene derivatives (e.g., –NH₂ stretching at 3,464 cm⁻¹ in Compound 1E) .

Crystallographic and Spectroscopic Data

  • The benzochromene derivative in crystallizes in a monoclinic system with hydrogen-bonded networks, a feature less common in simpler furan derivatives due to their smaller size .
  • LCMS and IR data for chromene compounds (e.g., m/z 277 [M]⁻ for Compound 1E) highlight the influence of aromatic substituents on fragmentation patterns .

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